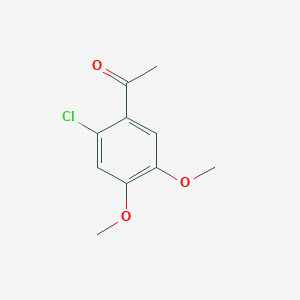

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one

Description

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 g/mol . This compound is characterized by the presence of a chloro group and two methoxy groups attached to a phenyl ring, along with an ethanone moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

1-(2-chloro-4,5-dimethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCCUAPEVQWYOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1Cl)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one typically involves the chlorination of 4,5-dimethoxyacetophenone. The reaction is carried out under controlled conditions using reagents such as thionyl chloride or phosphorus pentachloride . The reaction proceeds as follows:

Starting Material: 4,5-dimethoxyacetophenone

Reagent: Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5)

Reaction Conditions: Reflux in an inert atmosphere (e.g., nitrogen or argon)

Product: this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one can be compared with similar compounds such as:

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with different positions of the methoxy groups.

2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethan-1-one: Contains a bromo group instead of a chloro group.

4,5-Dimethoxyacetophenone: Lacks the chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-(2-Chloro-4,5-dimethoxyphenyl)ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be described by its core components:

- Chloro group at the 2-position.

- Dimethoxy groups at the 4 and 5 positions on the phenyl ring.

- Ethanone functional group contributing to its reactivity.

This unique substitution pattern is believed to influence its biological properties significantly.

The biological activity of this compound is thought to involve interaction with various molecular targets within biological systems. These interactions may modulate key biochemical pathways, particularly those involved in cell proliferation and apoptosis. The exact molecular targets remain subjects of ongoing research but may include:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor binding : Influencing signal transduction processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly through mechanisms involving reactive oxygen species (ROS). For example:

- In a study involving FaDu hypopharyngeal tumor cells, this compound showed enhanced cytotoxicity compared to standard chemotherapeutic agents like bleomycin .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-1-(2,5-dimethoxyphenyl)ethanone | Different methoxy positioning | Moderate antimicrobial |

| 2-Bromo-1-(2-chloro-4,5-dimethoxyphenyl)ethanone | Bromo instead of chloro | Reduced anticancer effect |

| 4,5-Dimethoxyacetophenone | Lacks chloro group | Limited activity |

This table illustrates how variations in substituents can lead to significant differences in biological activity.

Case Studies

Several case studies have highlighted the potential of this compound in various applications:

- Anticancer Study : A recent investigation demonstrated that this compound could inhibit cell growth in multiple cancer cell lines with IC50 values indicating potent activity . The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.

- Antimicrobial Evaluation : Another study reported that derivatives of this compound exhibited strong bactericidal effects against Gram-positive bacteria, suggesting its potential use in treating infections resistant to conventional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.